molecular formula C15H13N5OS B14933472 N-(4-(pyridin-2-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-(4-(pyridin-2-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B14933472
M. Wt: 311.4 g/mol
InChI Key: UWMZTUGAPHNZOS-UHFFFAOYSA-N
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Description

N-(4-(pyridin-2-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple rings, including a pyridine ring, a thiazole ring, and a cyclopenta[c]pyrazole ring. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and pyrazole intermediates. One common method involves the condensation of 4-(pyridin-2-yl)thiazol-2-amine with a suitable cyclopentane derivative under acidic or basic conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-2-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(4-(pyridin-2-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with thiazole and pyrazole rings, such as:

Uniqueness

N-(4-(pyridin-2-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its complex structure, which combines multiple heterocyclic rings.

Properties

Molecular Formula

C15H13N5OS

Molecular Weight

311.4 g/mol

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C15H13N5OS/c21-14(13-9-4-3-6-10(9)19-20-13)18-15-17-12(8-22-15)11-5-1-2-7-16-11/h1-2,5,7-8H,3-4,6H2,(H,19,20)(H,17,18,21)

InChI Key

UWMZTUGAPHNZOS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

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